molecular formula C5H10N2O4 B13507206 N-(carbamoylmethoxy)-2-methoxyacetamide

N-(carbamoylmethoxy)-2-methoxyacetamide

Cat. No.: B13507206
M. Wt: 162.14 g/mol
InChI Key: NXLGUSWGKKQSOC-UHFFFAOYSA-N
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Description

N-(carbamoylmethoxy)-2-methoxyacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a carbamoyl group attached to a methoxyacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamoylmethoxy)-2-methoxyacetamide typically involves the reaction of methoxyacetic acid with a carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethoxy)-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(carbamoylmethoxy)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(carbamoylmethoxy)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(carbamoylmethoxy)-2-methoxyacetamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its methoxyacetamide backbone allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

2-[(2-methoxyacetyl)amino]oxyacetamide

InChI

InChI=1S/C5H10N2O4/c1-10-3-5(9)7-11-2-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9)

InChI Key

NXLGUSWGKKQSOC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NOCC(=O)N

Origin of Product

United States

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